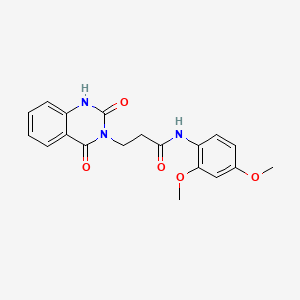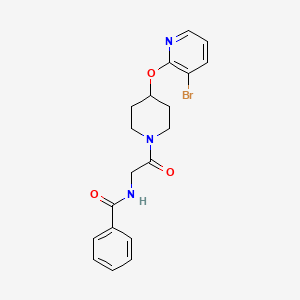
N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods to explore its pharmacological properties.
Scientific Research Applications
Synthesis and Structural Characterization
A significant portion of the research on N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide derivatives is dedicated to their synthesis and structural characterization. Studies demonstrate the synthesis of these compounds through a series of reactions involving elimination, reduction, and bromization processes. These synthesized compounds are characterized using techniques such as 1H NMR, 13C NMR, IR, and MS, ensuring their structural integrity and confirming their anticipated chemical structures. For instance, research by Cheng De-ju (2015) and H. Bi (2014, 2015) provides detailed methodologies for synthesizing novel non-peptide CCR5 antagonists, showcasing their potential bioactivities through the identification of half-maximal inhibitory concentrations (IC50) against targeted receptors (Cheng De-ju, 2015) (H. Bi, 2014).
Potential Applications
The synthesized compounds exhibit potential as CCR5 antagonists, a class of compounds of interest due to their implications in treating various diseases, including HIV. The activity of these compounds is evaluated through biological assays, demonstrating their efficacy in inhibiting specific receptors. The research highlights the potential therapeutic applications of these compounds, offering a foundation for further development in drug discovery and development processes.
Molecular Interactions
Additionally, research into the molecular interactions of related derivatives, such as antipyrine-like compounds, provides insights into the crystal packing, hydrogen bonding, and stabilization mechanisms of these molecules. Studies like those conducted by A. Saeed et al. (2020) delve into the X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to understand the solid-state structures and the significance of hydrogen bonding and π-interactions in stabilizing these compounds (A. Saeed et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have been found to have significant biological and therapeutic value . These compounds serve as pharmacophores for many molecules .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free .
Biochemical Pathways
Similar compounds have been shown to have varied medicinal applications .
Pharmacokinetics
The compound has a predicted boiling point of 3096±270 °C and a predicted density of 1559±006 g/cm3 .
Result of Action
Similar compounds have been found to present better anti-fibrotic activities .
Action Environment
The compound’s predicted pka is 1154±070 , which suggests that it may be influenced by the pH of its environment.
properties
IUPAC Name |
N-[2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3/c20-16-7-4-10-21-19(16)26-15-8-11-23(12-9-15)17(24)13-22-18(25)14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXVPBUOYKWFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


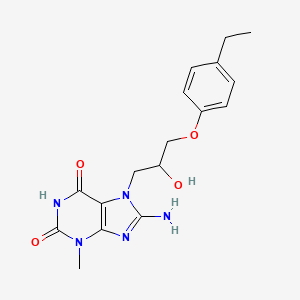
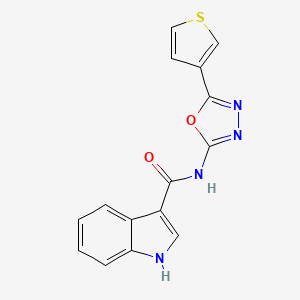

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]acetamide](/img/structure/B2881516.png)

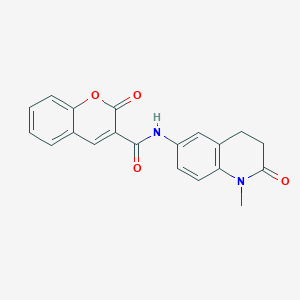
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2881522.png)

![4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonamide](/img/structure/B2881525.png)
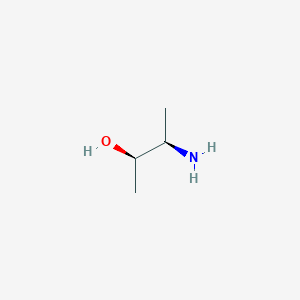
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid](/img/structure/B2881530.png)
